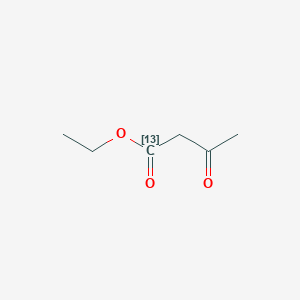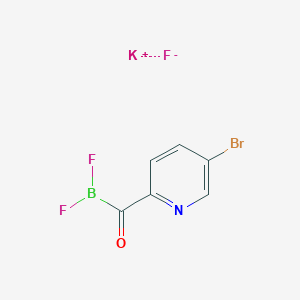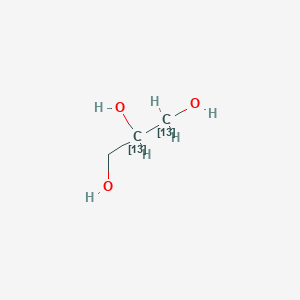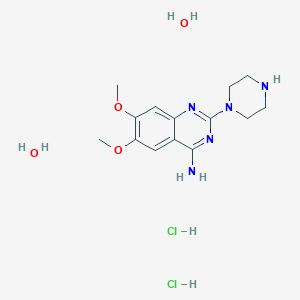
Uridine-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine-15N2 is a stable isotope-labeled compound of uridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in the development of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-15N2 involves the incorporation of nitrogen-15 into uridine. One method includes the use of [15N2]urea in the preparation process . The synthesis starts with the condensation of potassium cyanide with D-erythrose, followed by a series of reactions to introduce the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of 98 atom % 15N .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine-15N2 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in uridine with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include uracil from oxidation, dihydrouridine from reduction, and various substituted uridine derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
Uridine-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying RNA synthesis and degradation by tracking the incorporation of uridine into RNA.
Industry: Employed in the production of labeled compounds for research and diagnostic purposes.
Mécanisme D'action
Uridine-15N2 exerts its effects by incorporating into RNA during transcription. The labeled nitrogen atoms allow researchers to trace and study the metabolic pathways and interactions of uridine within the cell. The molecular targets include RNA polymerase and various enzymes involved in nucleoside metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine-13C9,15N2: Another labeled uridine compound with both carbon-13 and nitrogen-15 isotopes.
Adenosine-13C10,15N5: A labeled adenosine compound with carbon-13 and nitrogen-15 isotopes.
Guanosine-13C10,15N5: A labeled guanosine compound with carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine-15N2 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in tracing nitrogen metabolism and studying nucleoside interactions in biological systems. Its high isotopic purity ensures accurate and reliable results in research applications .
Propriétés
Formule moléculaire |
C9H12N2O6 |
|---|---|
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
Clé InChI |
DRTQHJPVMGBUCF-DMNIUWJGSA-N |
SMILES isomérique |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)






